Cas no 54739-26-3 (ethyl (3-fluorophenyl)carbamoylformate)

Ethyl (3-fluorophenyl)carbamoylformate is a fluorinated carbamate derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a fluorine-substituted phenyl group, enhances reactivity and selectivity in coupling reactions, making it valuable for constructing complex molecules. The ethyl ester group improves solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful in medicinal chemistry for introducing fluorinated motifs, which can influence bioavailability and metabolic stability. High purity grades ensure consistent performance in research and industrial processes. Proper storage under inert conditions is recommended to maintain stability.
ethyl (3-fluorophenyl)carbamoylformate structure
54739-26-3 structure
Product Name:ethyl (3-fluorophenyl)carbamoylformate
CAS No:54739-26-3
MF:C10H10FNO3
MW:211.189706325531
MDL:MFCD00448371
CID:353807
PubChem ID:3413523
Update Time:2025-10-31

ethyl (3-fluorophenyl)carbamoylformate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, [(3-fluorophenyl)amino]oxo-, ethyl ester
    • Acetic acid, 2-[(3-fluorophenyl)amino]-2-oxo-, ethyl ester
    • ethyl 2-(3-fluoroanilino)-2-oxoacetate
    • ethyl (3-fluorophenyl)carbamoylformate
    • SCHEMBL11064084
    • SR-01000510091
    • BS-4195
    • SR-01000510091-1
    • F0904-0113
    • AKOS000343763
    • A1-00853
    • ethyl [(3-fluorophenyl)amino](oxo)acetate
    • ethyl [(3-fluorophenyl)carbamoyl]formate
    • ethyl2-((3-fluorophenyl)amino)-2-oxoacetate
    • CS-0298756
    • ethyl 2-((3-fluorophenyl)amino)-2-oxoacetate
    • Acetic acid, 2-[(3-fluorophenyl)amino]-2-oxo-,
    • DTXSID50392245
    • 54739-26-3
    • EN300-235840
    • MDL: MFCD00448371
    • Inchi: 1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,13)
    • InChI Key: TUVUAGIMMZOPJH-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)NC(C(=O)OCC)=O

Computed Properties

  • Exact Mass: 211.0645
  • Monoisotopic Mass: 211.06447134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • PSA: 55.4

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Additional information on ethyl (3-fluorophenyl)carbamoylformate

Professional Introduction to Ethyl (3-fluorophenyl)carbamoylformate (CAS No. 54739-26-3)

Ethyl (3-fluorophenyl)carbamoylformate, with the chemical formula C8H7FO2 and a CAS number of 54739-26-3, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its versatile applications in the synthesis of various pharmacologically active molecules. Its unique structural features, particularly the presence of a 3-fluorophenyl group and a carbamoylformate moiety, make it a valuable intermediate in the development of drugs targeting diverse therapeutic areas.

The ethyl (3-fluorophenyl)carbamoylformate molecule is characterized by its ability to undergo various chemical transformations, which are highly beneficial in medicinal chemistry. The fluorine atom in the phenyl ring introduces electronic and steric effects that can influence the reactivity and selectivity of the compound during synthetic processes. This feature is particularly useful in designing molecules with enhanced binding affinity and metabolic stability, which are critical for drug development.

In recent years, there has been a growing interest in the use of fluorinated aromatic compounds in drug design due to their favorable pharmacokinetic properties. The 3-fluorophenyl group, as seen in ethyl (3-fluorophenyl)carbamoylformate, has been extensively studied for its role in improving drug bioavailability and reducing susceptibility to metabolic degradation. This has led to its incorporation into numerous lead compounds that are currently undergoing preclinical and clinical evaluations.

The carbamoylformate moiety in ethyl (3-fluorophenyl)carbamoylformate also contributes to its utility as a synthetic intermediate. This functional group can be readily modified through various reactions, such as hydrolysis, amidation, and decarboxylation, allowing for the facile construction of more complex molecular architectures. These transformations are essential in the synthesis of peptidomimetics and other biologically relevant molecules that mimic the structure and function of natural peptides.

One of the most notable applications of ethyl (3-fluorophenyl)carbamoylformate is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in the treatment of cancers and inflammatory diseases. The ability to introduce fluorine atoms into kinase inhibitors has been shown to enhance their potency and selectivity. Ethyl (3-fluorophenyl)carbamoylformate serves as a key building block in synthesizing such inhibitors, providing a scaffold that can be further modified to achieve optimal pharmacological properties.

Recent studies have also highlighted the potential of ethyl (3-fluorophenyl)carbamoylformate in the development of antiviral agents. The structural features of this compound allow it to interact with viral proteases and polymerases, thereby inhibiting viral replication. For instance, derivatives of ethyl (3-fluorophenyl)carbamoylformate have been investigated for their activity against RNA viruses, including those responsible for influenza and hepatitis C. The incorporation of fluorine into these derivatives has been shown to improve their antiviral efficacy by enhancing binding affinity and resistance to enzymatic degradation.

The synthesis of ethyl (3-fluorophenyl)carbamoylformate typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between 3-fluoroaniline derivatives and formic acid esters, followed by esterification steps to introduce the ethyl group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance reaction efficiency and selectivity.

In conclusion, ethyl (3-fluorophenyl)carbamoylformate (CAS No. 54739-26-3) is a versatile compound with significant applications in pharmaceutical chemistry. Its unique structural features make it an invaluable intermediate in the synthesis of drugs targeting various diseases, including cancer, inflammation, and viral infections. The continued exploration of fluorinated aromatic compounds like ethyl (3-fluorophenyl)carbamoylformate promises to yield novel therapeutic agents with improved efficacy and safety profiles.

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